N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Catalog No.
S6816358
CAS No.
1019102-54-5
M.F
C19H21FN6O4S
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazo...

CAS Number

1019102-54-5

Product Name

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C19H21FN6O4S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C19H21FN6O4S/c1-12-11-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-7-9-26(10-8-13)31(28,29)15-5-3-14(20)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,21,23,27)

InChI Key

LPPOVXZJOBTNLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

The exact mass of the compound N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is 448.13290251 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure that incorporates multiple functional groups. The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and an oxadiazole moiety linked to a dimethylpyrazole unit. This structural arrangement suggests potential for diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can be explored through various reactions, including:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
  • Cyclization Reactions: The presence of the pyrazole and oxadiazole rings may facilitate cyclization reactions under specific conditions.

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. For instance, pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide remains to be fully elucidated but may include:

  • Antitumor Activity: Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Compounds featuring pyrazole and oxadiazole rings often exhibit antimicrobial activity.

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can be achieved through several synthetic routes:

  • Formation of the Pyrazole Ring: Starting from appropriate precursors, the dimethylpyrazole can be synthesized via cyclization reactions involving hydrazine derivatives.
  • Synthesis of the Oxadiazole Moiety: This can be accomplished through condensation reactions involving carboxylic acids and hydrazides.
  • Coupling Reaction: The final compound can be formed by coupling the piperidine derivative with the synthesized pyrazole and oxadiazole units using standard coupling reagents.

The potential applications of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide include:

  • Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its bioactivity could also extend to agricultural applications as a pesticide or herbicide.

Interaction studies involving N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide could focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Investigating whether it inhibits key enzymes involved in disease pathways could highlight its therapeutic potential.

Similar compounds include:

Compound NameStructureUnique Features
1-(3,5-Dimethylpyrazolyl)benzamideContains a benzamide moietyLacks oxadiazole ring
4-FluorobenzenesulfonamideSimple sulfonamide structureNo piperidine or pyrazole
5-MethylpyrazoleBasic pyrazole structureSimpler than the target compound

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is unique due to its combination of multiple active pharmacophores (the pyrazole and oxadiazole units) and its complex piperidine structure. This complexity may confer enhanced biological activity compared to simpler derivatives.

XLogP3

1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

448.13290251 g/mol

Monoisotopic Mass

448.13290251 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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